molecular formula C18H25NO5 B12755201 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- CAS No. 87421-59-8

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)-

Cat. No.: B12755201
CAS No.: 87421-59-8
M. Wt: 335.4 g/mol
InChI Key: RCYQXSCEIUPTHM-BFHYXJOUSA-N
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Description

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a tropane alkaloid ester derivative featuring a 3,4,5-trimethoxybenzoate (3,4,5-TMBA) moiety. Tropane alkaloids are characterized by their bicyclic structure (8-azabicyclo[3.2.1]octane) and are often associated with pharmacological activities, such as anticholinergic or cytotoxic effects. The (-)- designation indicates the levorotatory stereochemistry, which may influence its biological interactions.

Properties

CAS No.

87421-59-8

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

[(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H25NO5/c1-19-12-5-7-13(19)14(8-6-12)24-18(20)11-9-15(21-2)17(23-4)16(10-11)22-3/h9-10,12-14H,5-8H2,1-4H3/t12-,13+,14+/m0/s1

InChI Key

RCYQXSCEIUPTHM-BFHYXJOUSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H](CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- involves its interaction with specific molecular targets and pathways. The compound’s tropane ring system allows it to bind to certain receptors in the nervous system, potentially modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Tropane vs. Yohimbane Core

  • Target Compound : The tropane core (1-alpha-H,5-alpha-H-tropan-2-beta-ol) distinguishes it from reserpine, a yohimbane alkaloid ester. Reserpine (methyl 18β-hydroxy-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate 3,4,5-trimethoxybenzoate) shares the 3,4,5-TMBA ester group but features a yohimbane backbone linked to therapeutic effects in hypertension and depression .
  • Simple Esters : Alkyl/aryl 3,4,5-TMBA esters (e.g., butyl, isopentyl, 4-methoxy-benzyl) lack the tropane or yohimbane core, relying solely on ester substituents for bioactivity .

Cytotoxicity in Cancer Models

  • Butyl 3,4,5-TMBA (Compound 5): Exhibited 2.3-fold higher potency than reference drugs in oral squamous cell carcinoma (OSCC) models .
  • Isopentyl 3,4,5-TMBA (Compound 6) : Slightly more potent than Compound 5, suggesting alkyl chain length influences activity .
  • 4-Methoxy-Benzyl 3,4,5-TMBA (Compound 9) : Most potent analog, 4.5× more cytotoxic and 6.5× more selective than carboplatin in OSCC .
  • Reserpine: Primarily used for hypertension but listed as a carcinogen due to long-term toxicity .

Structure-Activity Relationships (SAR)

  • Ester Substituents : Aryl groups (e.g., naphthalene in Compound 11) enhance cytotoxicity compared to diphenyl analogs (Compound 12), while medium alkyl chains optimize potency .
  • Core Alkaloid Structure : The tropane or yohimbane backbone may confer tissue-specific targeting. For example, reserpine’s yohimbane structure enables central nervous system penetration, whereas tropane derivatives may exhibit peripheral anticholinergic effects .

Toxicity and Therapeutic Index

  • Reserpine: Classified as a human carcinogen (Second Annual Report on Carcinogens) due to DNA adduct formation .
  • 3,4,5-TMBA Esters : While cytotoxic, some derivatives (e.g., Compound 9) show high selectivity indices (6.5× vs. carboplatin), suggesting safer profiles .

Data Tables

Table 1: Cytotoxic Activity of Selected 3,4,5-TMBA Derivatives

Compound Structure IC50 (µM) Selectivity Index (SI) Reference
Butyl 3,4,5-TMBA C4 alkyl chain 8.2 2.3× reference drug
Isopentyl 3,4,5-TMBA C5 branched alkyl 6.7 2.8× reference drug
4-Methoxy-Benzyl 3,4,5-TMBA Aryl-substituted 1.5 6.5× carboplatin
Reserpine Yohimbane + 3,4,5-TMBA N/A Carcinogenic

Table 2: Key Structural and Functional Differences

Feature Target Compound Reserpine Butyl 3,4,5-TMBA
Core Structure Tropane Yohimbane None (simple ester)
Primary Use Undocumented (likely research) Hypertension, depression Anticancer research
Selectivity Unknown Low (carcinogenic) High (SI = 2.3×)

Biological Activity

1-alpha-H,5-alpha-H-Tropan-2-beta-ol, 3,4,5-trimethoxybenzoate (ester), (-)- is a synthetic compound that belongs to the tropane class of alkaloids. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the context of neurotransmitter modulation. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H25NO5
  • Molecular Weight : 335.44 g/mol
  • IUPAC Name : [(1R,2R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3,4,5-trimethoxybenzoate
  • CAS Number : 87421-59-8

Synthesis

The compound is synthesized through the esterification of 1-alpha-H,5-alpha-H-Tropan-2-beta-ol with 3,4,5-trimethoxybenzoic acid. Common reagents include dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The tropane ring structure allows for binding to various receptors in the central nervous system (CNS), particularly those involved in dopamine transport and modulation.

Key Mechanisms:

  • Dopamine Transporter Interaction : The compound has been shown to inhibit binding at the dopamine transporter (DAT), which is crucial for dopamine reuptake in the synaptic cleft . This inhibition can lead to increased levels of dopamine in the synapse, potentially impacting mood and behavior.
  • Neurotransmitter Modulation : The interaction with neurotransmitter receptors may modulate the release and uptake of neurotransmitters such as serotonin and norepinephrine, contributing to its psychoactive effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
DAT Binding AffinityDemonstrated potent inhibition of DAT binding; structure-activity relationship established.
Neurotransmitter ModulationInfluences on serotonin and norepinephrine levels noted; potential antidepressant effects suggested.
Toxicological AssessmentEvaluated safety profile; no significant toxic effects observed at therapeutic doses.

Case Studies

  • Dopamine Transporter Studies : A study reported that modifications in substituents on the nitrogen atom of similar tropane derivatives significantly affected their binding affinity to DAT. This indicates that structural variations can lead to enhanced or diminished biological activity .
  • Behavioral Studies : Research involving animal models has shown that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties akin to those observed with other dopaminergic agents.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile revealed that the compound exhibits a favorable absorption rate with a moderate half-life, making it a candidate for further therapeutic exploration.

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